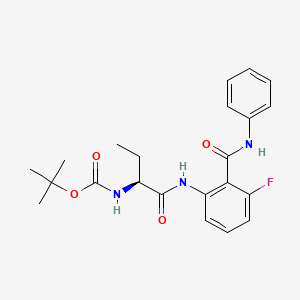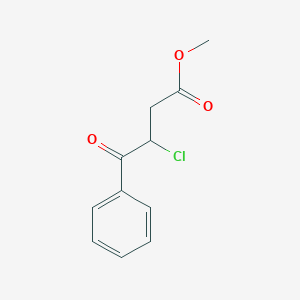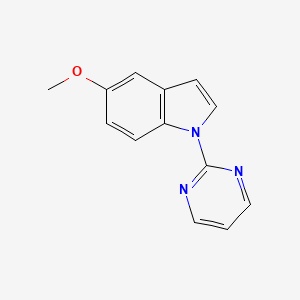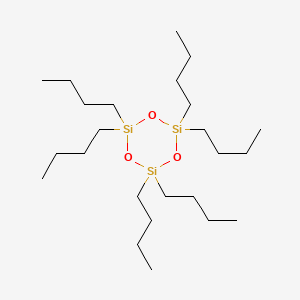![molecular formula C20H18ClN3O3 B14132721 4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid CAS No. 889778-32-9](/img/structure/B14132721.png)
4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexene ring with a carboxylic acid group, a chloro substituent, and an azo-linked phenyl group, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- typically involves multiple steps, starting with the preparation of the cyclohexene ring. The introduction of the carboxylic acid group can be achieved through oxidation reactions, while the chloro substituent is introduced via halogenation. The azo-linked phenyl group is synthesized through a diazotization reaction followed by azo coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chloro group.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can interact with enzymes and receptors in biological systems. The chloro substituent can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in the position and number of chlorine atoms.
Caffeine: Although structurally different, caffeine shares some chemical properties and is used in similar research contexts.
Uniqueness
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- is unique due to its combination of a cyclohexene ring, carboxylic acid group, chloro substituent, and azo-linked phenyl group
Propiedades
Número CAS |
889778-32-9 |
|---|---|
Fórmula molecular |
C20H18ClN3O3 |
Peso molecular |
383.8 g/mol |
Nombre IUPAC |
4-chloro-6-[(4-phenyldiazenylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H18ClN3O3/c21-13-6-11-17(20(26)27)18(12-13)19(25)22-14-7-9-16(10-8-14)24-23-15-4-2-1-3-5-15/h1-10,17-18H,11-12H2,(H,22,25)(H,26,27) |
Clave InChI |
CVXYOMRBGWVZQG-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(CC(C1C(=O)O)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


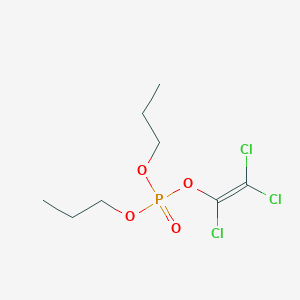

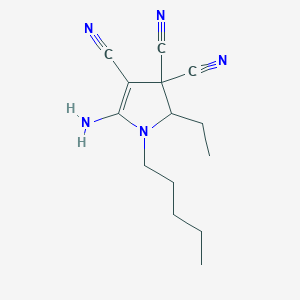
![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)

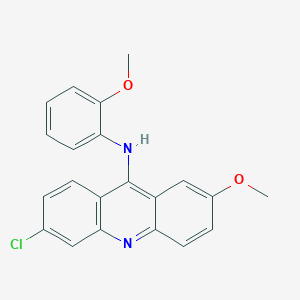
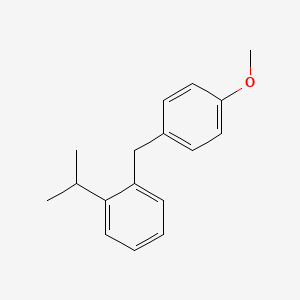
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)
